molecular formula C9H10BrNO B1379868 4-Bromo-2-(cyclopropylmethoxy)pyridine CAS No. 1610521-10-2

4-Bromo-2-(cyclopropylmethoxy)pyridine

Cat. No. B1379868
M. Wt: 228.09 g/mol
InChI Key: XRQOGAJFCVMZSK-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)pyridine is a chemical compound used as a starting material in the preparation of various substances. It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of 4-Bromo-2-(cyclopropylmethoxy)pyridine involves several methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(cyclopropylmethoxy)pyridine is represented by the formula C9H10BrNO . The InChI code for this compound is 1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 .


Chemical Reactions Analysis

4-Bromo-2-(cyclopropylmethoxy)pyridine can be synthesized by the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. It can also be used to synthesize practical preparations of α(v)β(3) antagonists .


Physical And Chemical Properties Analysis

The compound has a moderate density of 1.5g/cm³ at 25°C. It is soluble in organic solvents such as chloroform, ethanol, and acetone, but insoluble in water.

Scientific Research Applications

  • Organic Synthesis and Drug Development

    • “4-Bromo-2-(cyclopropylmethoxy)pyridine” is often used as a building block in organic synthesis . It’s particularly useful in the synthesis of various pharmaceutical compounds .
    • For example, it can be used to synthesize practical preparations of α(v)β(3) antagonists . These antagonists are often used in the treatment of various diseases, including cancer and osteoporosis .
  • Synthesis of Trifluoromethylpyridines

    • Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
    • The synthesis of TFMPs often involves the use of pyridine derivatives, such as "4-Bromo-2-(cyclopropylmethoxy)pyridine" .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is still a need for a single robust method allowing the selective introduction of multiple functional groups . It is expected that many novel applications of 4-Bromo-2-(cyclopropylmethoxy)pyridine will be discovered in the future .

properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQOGAJFCVMZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(cyclopropylmethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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